molecular formula C19H17N3OS B2492611 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide CAS No. 826996-20-7

4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide

Cat. No.: B2492611
CAS No.: 826996-20-7
M. Wt: 335.43
InChI Key: KQPVABWVPDJCLC-UHFFFAOYSA-N
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Description

4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide is an organic compound that features a pyrimidine ring, a thioether linkage, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide typically involves the following steps:

    Formation of the thioether linkage: This can be achieved by reacting pyrimidine-2-thiol with a suitable alkylating agent such as benzyl chloride under basic conditions.

    Amidation reaction: The resulting thioether is then reacted with o-toluidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound can be used in the design of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-((pyridin-2-ylthio)methyl)-N-(o-tolyl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-((pyrimidin-2-ylthio)methyl)-N-(m-tolyl)benzamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness

4-((pyrimidin-2-ylthio)methyl)-N-(o-tolyl)benzamide is unique due to the presence of the pyrimidine ring, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

N-(2-methylphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-14-5-2-3-6-17(14)22-18(23)16-9-7-15(8-10-16)13-24-19-20-11-4-12-21-19/h2-12H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPVABWVPDJCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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